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molecular formula C16H30N2Sn B127769 2-(Tributylstannyl)pyrimidine CAS No. 153435-63-3

2-(Tributylstannyl)pyrimidine

Cat. No. B127769
M. Wt: 369.1 g/mol
InChI Key: WTFFOOAJSDVASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06727254B2

Procedure details

Prepare this compound according to the procedure described by Sandosham et al, Tetrahedron (1994), 50, 275-284). Prepare fresh LDA from diisopropyl amine (25 ml, 178 mmol) and n-BuLi (2.5 M, 70 ml, 175 mmol) in THF (230 ml). Treat the LDA solution with a solution of tributyltin hydride (142 ml, 156 mmol) in THF (30 ml) dropwise at 0° C. and stir for an additional 15 min after completion of addition. Cool the reaction mixture to −78° C., add a solution of 2-chloropyrimidine (15 g, 131 mmol) in THF (100 ml) dropwise and stir the reaction mixture for 3 h at −78° C., then allow the reaction mixture to warm to 0° C. over a period of 30 min. Pour the reaction mixture on saturated aqueous NH4Cl and extract with EtOAc. Combine the organic layers, dry and concentrate. Purify the residue by column chromatography to produce the desired compound as a light yellow oil. 1H NMR (CDCl3) δ8.65 (d, 2H), 7.1 (t, 1H), 1.6 (m, 6H), 1.3 (m, 6H), 1.1 (m, 6H), 0.85 (t, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C(NC(C)C)(C)C.[Li]CCCC.[CH2:21]([SnH:25]([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH3:24].Cl[C:35]1[N:40]=[CH:39][CH:38]=[CH:37][N:36]=1.[NH4+].[Cl-]>C1COCC1>[CH2:30]([Sn:25]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:26][CH2:27][CH2:28][CH3:29])[C:35]1[N:40]=[CH:39][CH:38]=[CH:37][N:36]=1)[CH2:31][CH2:32][CH3:33] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
70 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
230 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
142 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare this compound
ADDITION
Type
ADDITION
Details
after completion of addition
STIRRING
Type
STIRRING
Details
stir the reaction mixture for 3 h at −78° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over a period of 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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